8-Cyclopropyltheophylline
Description
8-Cyclopropyltheophylline is a xanthine derivative characterized by a cyclopropyl substituent at the 8-position of the theophylline backbone. Theophylline itself is a methylxanthine with a long history of use as a bronchodilator and adenosine receptor antagonist. The introduction of the cyclopropyl group at position 8 enhances its selectivity and potency for adenosine receptors, particularly in modulating pathways such as inositol phosphate accumulation and cyclic AMP (cAMP) formation in mammalian cells . This compound has been studied extensively for its role in antagonizing adenosine-mediated responses, making it a valuable tool in pharmacological research.
Structurally, this compound differs from the parent compound theophylline by replacing the hydrogen at the 8-position with a cyclopropyl moiety. This modification alters steric and electronic interactions with adenosine receptor subtypes (e.g., A₁, A₂), influencing binding affinity and functional outcomes .
Properties
CAS No. |
35873-47-3 |
|---|---|
Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
8-cyclopropyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H12N4O2/c1-13-8-6(9(15)14(2)10(13)16)11-7(12-8)5-3-4-5/h5H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
SZMWFUBOZRDQPO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC3 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC3 |
Other CAS No. |
35873-47-3 |
Synonyms |
8-CPRT 8-cyclopropyltheophylline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, adenosine receptor antagonism (Kd values), and selectivity profiles of 8-Cyclopropyltheophylline and related xanthine derivatives:
| Compound Name | Substituents | Kd (Inositol Phosphate) | Kd (cAMP) | Selectivity Profile |
|---|---|---|---|---|
| This compound | 8-Cyclopropyl, 1,3-dimethyl | 0.65 ± 0.08 μM | 1.2 ± 0.1 μM | Moderate A₁/A₂ discrimination |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | 8-Cyclopentyl, 1,3-dipropyl | 0.010 ± 0.002 pM | 0.082 ± 0.008 μM | High A₁ selectivity |
| BMPX (7-Benzyl-3-(2-methylpropyl)xanthine) | 7-Benzyl, 3-isobutyl | 5.0 ± 1.6 μM | 3.8 ± 0.5 μM | Low potency, non-selective |
| Etophylline | 7-(2-Hydroxyethyl), 1,3-dimethyl | Not reported | Not reported | Primarily bronchodilatory effects |
Key Observations :
- Potency: DPCPX exhibits exceptional potency (sub-picomolar Kd in inositol phosphate assays), attributed to its bulky 8-cyclopentyl and 1,3-dipropyl groups, which enhance receptor binding . In contrast, this compound shows moderate antagonism (Kd ~0.65 μM), likely due to the smaller cyclopropyl group and dimethyl substituents.
- Selectivity: DPCPX demonstrates strong A₁ receptor selectivity, while this compound shows partial discrimination between adenosine-mediated inositol phosphate (A₁-linked) and cAMP (A₂-linked) pathways. For example, its Kd for cAMP (1.2 μM) is nearly double that for inositol phosphate (0.65 μM), suggesting weaker A₂ antagonism .
- Etophylline : Unlike the cyclopropyl or cyclopentyl derivatives, Etophylline (7-hydroxyethyltheophylline) is optimized for bronchodilation rather than receptor antagonism, with structural modifications favoring solubility and metabolic stability .
Mechanistic Insights
- Receptor Subtype Interactions: The 8-position substituent plays a critical role in adenosine receptor subtype binding. Bulky groups (e.g., cyclopentyl in DPCPX) fit into hydrophobic pockets of A₁ receptors, while smaller groups (e.g., cyclopropyl) allow partial interaction with A₂ receptors .
- However, its moderate potency in inositol phosphate modulation suggests applicability in A₁-linked signaling contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
